Lipophilicity Tuning: XLogP3 Modulation Relative to the Des-Morpholino Analog
Compared with the des-morpholino analog N-(4-chloro-2-methylphenyl)acetamide (CID 78877), the target compound introduces a morpholine ring that substantially lowers computed lipophilicity. The target compound exhibits an XLogP3 of 1.8 versus 2.0 for the simpler acetamide [1], representing a ΔXLogP3 of -0.2 log units. This reduction, accompanied by an increase from one to three hydrogen-bond acceptors and from one to three rotatable bonds [1], predicts improved aqueous solubility and a reduced propensity for non-specific protein binding, which are critical parameters in early-stage hit-to-lead optimization.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; HBA = 3; RotBonds = 3 |
| Comparator Or Baseline | N-(4-chloro-2-methylphenyl)acetamide (PubChem CID 78877): XLogP3 = 2.0; HBA = 1; RotBonds = 1 |
| Quantified Difference | ΔXLogP3 = -0.2; ΔHBA = +2; ΔRotBonds = +2 |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
The lower lipophilicity and higher hydrogen-bond acceptor count of the target compound translate into a measurably different pharmacokinetic and solubility profile, making it a distinct chemical tool for target engagement studies where excessive lipophilicity is a liability.
- [1] PubChem. Compound Summary for CID 78877: 4-Chloro-2-methylacetanilide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 412757: N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide. National Center for Biotechnology Information, 2025. View Source
